Methods of Application: The application of D-Mannose in medicinal chemistry involves its use as a nutraceutical in drug discovery. The specific methods of application or experimental procedures would depend on the specific disease being targeted.
Results or Outcomes: Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques.
Methods of Application: The application of D-Mannose in disease management involves its use as a suppressor of autoimmune and inflammatory diseases. The specific methods of application or experimental procedures would depend on the specific disease being targeted.
Results or Outcomes: Studies revealed that Mannose is an effective suppressor of autoimmune and inflammatory diseases.
Methods of Application: The application involves the synthesis of non-natural ManNAc analogs.
Results or Outcomes: This application has been used in a study to investigate the synthesis and high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis.
Application: 3-Amino-3-deoxy-D-mannose Hydrochloride is primarily regarded for its pharmacological contributions.
Methods of Application: The application involves the use of 3-Amino-3-deoxy-D-mannose Hydrochloride in pharmacological research.
Results or Outcomes: Esteemed for its potent antimicrobial attributes, it stands as a prospective elixir, spearheading the relentless battle against pernicious microbial invasions.
Application: A new synthesis of 3-amino-3-deoxy-α-D-mannopyranosyl 3-amino-3-deoxy-α-D-mannopyranoside, a potential antituberculous agent.
Methods of Application: The application involves the synthesis of 3-amino-3-deoxy-α-D-mannopyranosyl 3-amino-3-deoxy-α-D-mannopyranoside.
Results or Outcomes: This compound can now be prepared conveniently on a multigram scale.
Application: 3-Amino-3-deoxy-D-mannose HCl is hailed as a paramount entity in the realm of biomedicine.
Methods of Application: The application involves the use of 3-Amino-3-deoxy-D-mannose HCl in biomedicine research.
Results or Outcomes: It assumes a pivotal role in alleviating an array of ailments.
3-Amino-3-deoxy-D-mannose Hydrochloride is a synthetic amino sugar that plays a significant role in biological systems and research. Its molecular formula is C₆H₁₄ClNO₅, with a molecular weight of 215.63 g/mol. This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the sugar backbone, which distinguishes it from its parent compound, D-mannose. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biochemical research and drug development .
The primary application of 3-AADM-HCl lies in its ability to modify the sugar portions (glycans) of glycoconjugates (molecules with carbohydrates attached) and proteins. By incorporating 3-AADM-HCl into glycans, researchers can investigate the role of specific sugar structures in various biological processes [, ]. The amino group on 3-AADM-HCl allows for further attachment of probes or targeting moieties, facilitating the study of glycan-protein interactions [].
These reactions are pivotal for modifying the compound's structure to study its biological functions or develop new therapeutic agents.
3-Amino-3-deoxy-D-mannose Hydrochloride exhibits several biological activities:
These biological activities make it a subject of interest in pharmacological research.
The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the following methods:
These methods allow for the production of this compound with varying degrees of purity and yield.
3-Amino-3-deoxy-D-mannose Hydrochloride has several applications:
These applications highlight its versatility in scientific research and potential therapeutic uses.
Interaction studies involving 3-Amino-3-deoxy-D-mannose Hydrochloride focus on its binding affinity with various biomolecules:
Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.
Several compounds share structural similarities with 3-Amino-3-deoxy-D-mannose Hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| D-Mannose | Natural sugar; lacks amino group | Commonly used for urinary tract infections |
| N-Acetyl-D-glucosamine | Acetamido group instead of amino | Important in chitin synthesis |
| 2-Amino-2-deoxy-D-glucose | Amino group at C2; hydroxyl at C4 | Precursor for important metabolic pathways |
| 2-Amino-D-mannose | Amino group at C2; similar sugar structure | Potentially different biological activities |
While these compounds share certain features with 3-Amino-3-deoxy-D-mannose Hydrochloride, its unique amino substitution at C3 provides distinct properties that influence its biological activity and applications.
The discovery of 3-amino-3-deoxy-D-mannose hydrochloride is rooted in mid-20th-century investigations into bacterial polysaccharides and glycoprotein hormones. Early work by German biochemist Erich Klenk on brain lipids laid the groundwork for understanding neuraminic acid derivatives, which are biosynthetically linked to D-mannosamine. By the 1970s, synthetic routes to 3-amino sugars gained momentum due to their relevance in antibiotic research, particularly for analogs of daunorubicin and adriamycin.
A pivotal advancement occurred in 2007, when Crich and Xu developed stereocontrolled methods for synthesizing 3-amino-3-deoxy-β-mannopyranosides using Schiff base-protected thioglycosides. This work resolved long-standing challenges in achieving β-selectivity during glycosylation, enabling precise structural modifications for biomedical applications.
3-Amino-3-deoxy-D-mannose hydrochloride belongs to the class of aminodeoxy sugars, specifically a 3-amino-3-deoxyhexose. Its systematic IUPAC name is (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride, reflecting its stereochemistry and functional groups. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₄ClNO₅ | |
| Molecular weight | 215.63 g/mol | |
| CAS Registry Number | 69880-85-9 | |
| Specific rotation (α)D²⁵ | -9.4° → +9.7° (water) |
The hydrochloride salt enhances stability, making it preferable for laboratory use over the free base. X-ray crystallography confirms its pyranose ring conformation, with the amine group adopting an axial position in the ^4C₁ chair configuration.
This compound is integral to three major areas:
Recent work highlights its role in glycosylphosphatidylinositol (GPI) anchor inhibition. Mannosamine analogs disrupt GPI biosynthesis in Trypanosoma brucei, offering insights into antiparasitic drug design.
3-Amino-3-deoxy-D-mannose hydrochloride shares functional and biosynthetic pathways with several clinically relevant amino sugars:
Unlike N-acetylglucosamine, which forms rigid β-1,4 linkages in chitin, the 3-amino group in D-mannosamine derivatives introduces conformational flexibility, favoring α-linkages in sialylated glycans. This structural plasticity underpins its utility in designing synthetic vaccines targeting mutable pathogens like influenza.
3-Amino-3-deoxy-D-mannose Hydrochloride is a modified mannose derivative where the hydroxyl group at the C-3 position is replaced by an amino group, with the compound existing as a hydrochloride salt [1]. The molecular formula of this compound is C6H14ClNO5 with a molecular weight of 215.63 g/mol [2]. The structure features a six-membered pyranose ring with four stereogenic centers, giving it a specific three-dimensional arrangement [1] [3].
The stereochemistry of 3-Amino-3-deoxy-D-mannose Hydrochloride follows the D-mannose configuration, with the amino group at the C-3 position oriented in an equatorial position [3]. The compound has the IUPAC name (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride, which indicates the specific stereochemical arrangement at each chiral center [1]. The stereochemical configuration can be represented as follows:
| Position | Carbon | Configuration |
|---|---|---|
| C-1 | Anomeric carbon | Exists as α and β anomers |
| C-2 | S | Hydroxyl group in equatorial position |
| C-3 | S | Amino group in equatorial position |
| C-4 | S | Hydroxyl group in equatorial position |
| C-5 | R | CH2OH group in equatorial position |
The compound maintains the characteristic chair conformation of pyranose sugars, with the amino group at C-3 influencing the overall molecular geometry and hydrogen bonding capabilities [4] [5]. The presence of the amino group creates a significant change in the electronic distribution compared to D-mannose, affecting its chemical behavior and reactivity [5].
3-Amino-3-deoxy-D-mannose Hydrochloride appears as a white crystalline solid with a melting point of 165-167°C [17]. The compound is highly soluble in water due to its polar functional groups and ionic nature as a hydrochloride salt [4] [16]. Its solubility in organic solvents is limited, though it shows some solubility in polar solvents such as methanol and dimethyl sulfoxide [3] [16].
The physical properties of 3-Amino-3-deoxy-D-mannose Hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Appearance | White crystalline solid [17] |
| Molecular Weight | 215.63 g/mol [1] |
| Melting Point | 165-167°C [17] |
| Solubility | Highly soluble in water; limited solubility in organic solvents [16] |
| Storage Conditions | 2-8°C, sealed, dry [18] |
| Stability | Stable under recommended storage conditions [18] |
Chemically, 3-Amino-3-deoxy-D-mannose Hydrochloride exhibits properties characteristic of both amino sugars and reducing sugars [1] [6]. The amino group at C-3 position is protonated in the hydrochloride form, making it positively charged at physiological pH [3]. This amino group can participate in various chemical reactions including nucleophilic substitutions, acylations, and Schiff base formations [5] [13].
The compound contains multiple hydroxyl groups that can undergo esterification, etherification, and glycosylation reactions [8] [13]. As a reducing sugar, the hemiacetal group at C-1 can open to form an aldehyde, allowing reactions typical of aldehydes such as oxidation and reduction [1] [6]. The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6, contributing to its high hydrophilicity [1].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and stereochemistry of 3-Amino-3-deoxy-D-mannose Hydrochloride [19]. Both proton (¹H) and carbon (¹³C) NMR spectra reveal characteristic signals that confirm the compound's structure [19] [21].
In the ¹H NMR spectrum (typically recorded in D₂O or methanol-d₄), the anomeric proton (H-1) of 3-Amino-3-deoxy-D-mannose Hydrochloride appears as a doublet at approximately δ 5.4 ppm for the α-anomer and at δ 4.6 ppm for the β-anomer, with small coupling constants (J < 1 Hz) characteristic of mannose derivatives [13] [19]. The H-3 signal, adjacent to the amino group, is typically shifted downfield compared to regular mannose due to the electron-withdrawing effect of the protonated amino group, appearing at approximately δ 3.4-3.6 ppm [19] [24].
The remaining ring protons (H-2, H-4, H-5) generally resonate in the region of δ 3.2-4.2 ppm, while the methylene protons (H-6a, H-6b) appear as multiplets at δ 3.7-3.9 ppm [19] [24]. The amino protons in the hydrochloride form typically show broad signals due to exchange processes [21].
The ¹³C NMR spectrum displays characteristic signals for the six carbon atoms [19]:
| Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-1 | 90-100 | Anomeric carbon |
| C-2 | 70-75 | Hydroxyl-bearing carbon |
| C-3 | 50-60 | Amino-bearing carbon |
| C-4 | 65-75 | Hydroxyl-bearing carbon |
| C-5 | 70-80 | Ring carbon |
| C-6 | 60-65 | Hydroxymethyl carbon |
The C-3 signal is particularly diagnostic, as it appears upfield (50-60 ppm) compared to the corresponding signal in D-mannose (70-75 ppm) due to the presence of the amino group instead of a hydroxyl group [19] [24]. The anomeric carbon (C-1) shows distinct signals for the α and β anomers, with the β-anomer typically appearing at a slightly higher chemical shift [19].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 3-Amino-3-deoxy-D-mannose Hydrochloride [22] [25]. The compound exhibits characteristic fragmentation patterns that help confirm its structure and purity [25].
In electrospray ionization mass spectrometry (ESI-MS), 3-Amino-3-deoxy-D-mannose Hydrochloride typically shows a molecular ion peak [M+H]⁺ at m/z 180.1, corresponding to the protonated form of the free base (C₆H₁₄NO₅⁺) [1] [25]. The chloride counterion is typically not observed in positive mode ESI-MS [25]. When analyzed as sodium adducts, a peak at m/z 202.1 corresponding to [M+Na]⁺ is often observed [22] [25].
Fragmentation of the molecular ion reveals characteristic patterns including:
High-resolution mass spectrometry confirms the exact mass of 3-Amino-3-deoxy-D-mannose as 179.0794 Da (calculated for C₆H₁₃NO₅), with the hydrochloride salt form having a monoisotopic mass of 215.0561 Da (calculated for C₆H₁₄ClNO₅) [1] [22].
The fragmentation pattern in collision-induced dissociation (CID) experiments shows glycosidic cleavages that are characteristic of amino sugars, with the amino group influencing the fragmentation behavior compared to regular mannose [22] [25].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 3-Amino-3-deoxy-D-mannose Hydrochloride [23] [26]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of hydroxyl, amino, and pyranose ring structures [23].
Key absorption bands in the IR spectrum of 3-Amino-3-deoxy-D-mannose Hydrochloride include:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3400-3200 | O-H stretching (hydroxyl groups) | Strong, broad |
| 3100-2800 | C-H stretching (pyranose ring) | Medium |
| 1600-1550 | N-H bending (amino group) | Medium |
| 1450-1350 | C-H bending | Medium |
| 1200-1000 | C-O stretching (pyranose ring) | Strong |
| 900-700 | C-H out-of-plane bending | Medium |
The IR spectrum shows a characteristic broad band at 3400-3200 cm⁻¹ due to O-H stretching vibrations of the hydroxyl groups, which often overlaps with N-H stretching vibrations from the amino group [23] [26]. The protonated amino group (NH₃⁺) in the hydrochloride form shows characteristic absorption bands at approximately 3100-2800 cm⁻¹ (stretching) and 1600-1550 cm⁻¹ (bending) [23].
The fingerprint region (1500-500 cm⁻¹) contains complex absorption patterns characteristic of the pyranose ring structure, with strong C-O stretching vibrations appearing at 1200-1000 cm⁻¹ [23] [26]. The presence of the C-Cl stretching vibration from the hydrochloride salt can sometimes be observed in the 800-600 cm⁻¹ region [23].
X-ray crystallography studies of 3-Amino-3-deoxy-D-mannose Hydrochloride and its derivatives have provided detailed information about its three-dimensional structure and packing arrangements in the solid state [13]. Crystal structures reveal the precise bond lengths, bond angles, and torsional angles within the molecule [13].
The crystal structure confirms the chair conformation of the pyranose ring, with the amino group at the C-3 position adopting an equatorial orientation [13]. The hydroxyl groups at positions C-2, C-4, and C-6 also preferentially adopt equatorial orientations, minimizing steric interactions [13] [15].
Key crystallographic parameters for 3-Amino-3-deoxy-D-mannose Hydrochloride include:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.8-7.2 Å, b = 8.9-9.3 Å, c = 15.2-15.6 Å |
| Bond Length (C-N at C-3) | 1.46-1.49 Å |
| Bond Angle (C2-C3-C4) | 109-111° |
X-ray diffraction studies of thioglycoside derivatives of 3-Amino-3-deoxy-D-mannose have confirmed the stereochemical configuration at all chiral centers, particularly the equatorial orientation of the amino group at C-3 [13]. These studies have also revealed extensive hydrogen bonding networks in the crystal lattice, involving the hydroxyl groups, the protonated amino group, and the chloride counterion [13].
The crystal packing is stabilized by intermolecular hydrogen bonds, with the protonated amino group serving as a hydrogen bond donor to neighboring molecules or to chloride ions [13]. This hydrogen bonding network contributes to the overall stability of the crystal structure and influences the physical properties of the compound [13] [15].
Conformational analysis of 3-Amino-3-deoxy-D-mannose Hydrochloride reveals important insights into its preferred three-dimensional structure and dynamic behavior in solution [15]. The pyranose ring predominantly adopts the ⁴C₁ chair conformation, which is the most stable arrangement for D-mannose derivatives [13] [15].
The presence of the amino group at the C-3 position introduces specific conformational preferences due to stereoelectronic effects and hydrogen bonding capabilities [15]. The equatorial orientation of the amino group minimizes 1,3-diaxial interactions and contributes to the overall stability of the chair conformation [13] [15].
Conformational analysis using molecular mechanics and quantum chemical calculations has shown that the hydroxyl groups in 3-Amino-3-deoxy-D-mannose Hydrochloride adopt specific orientations to maximize hydrogen bonding and minimize steric repulsions [15]. The hydroxyl group at C-2 tends to form an intramolecular hydrogen bond with the amino group at C-3, further stabilizing the preferred conformation [13] [15].
The anomeric center (C-1) exhibits anomeric effects typical of pyranose sugars, with the α-anomer being slightly favored in solution due to the anomeric effect [15]. However, the equilibrium between α and β anomers can be influenced by solvent effects, temperature, and pH [15].
Molecular dynamics simulations have shown that the pyranose ring of 3-Amino-3-deoxy-D-mannose Hydrochloride undergoes conformational fluctuations in solution, primarily involving rotations around the C-O bonds of the hydroxyl groups and limited ring puckering [15]. These conformational dynamics play an important role in the compound's interactions with other molecules and its reactivity in solution [13] [15].